molecular formula C20H22O10 B2646273 Catechin 7-O-apiofuranoside CAS No. 81905-13-7

Catechin 7-O-apiofuranoside

Cat. No.: B2646273
CAS No.: 81905-13-7
M. Wt: 422.386
InChI Key: OZEIRJMOKXRLCR-AXDKOMKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catechin 7-O-apiofuranoside is a flavan-3-ol glycoside, a type of flavonoid commonly found in various plant species. This compound is particularly noted for its presence in the stems and bark of Ulmus davidiana var. japonica . Flavonoids like this compound are known for their antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catechin 7-O-apiofuranoside can be synthesized through the glycosylation of catechin with apiofuranose. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the bark and stems of Ulmus species. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Catechin 7-O-apiofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities .

Comparison with Similar Compounds

  • Catechin 5-O-apiofuranoside
  • Catechin 7-O-xylopyranoside
  • Catechin 7-O-rhamnoside

Comparison: Catechin 7-O-apiofuranoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Compared to other catechin glycosides, it has shown stronger inhibitory effects on certain cellular pathways, making it a compound of interest in therapeutic research .

Properties

IUPAC Name

(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEIRJMOKXRLCR-AXDKOMKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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